Bpipp

Vue d'ensemble

Description

Applications De Recherche Scientifique

Treatment of Diarrheal Diseases

One of the most significant applications of BPIPP is its potential use in treating diarrheal diseases. The compound has been shown to inhibit chloride-ion transport stimulated by guanylyl or adenylyl cyclases, which is crucial in fluid secretion during diarrhea. In vivo studies using rabbit intestinal loop models demonstrated that this compound effectively reduced fluid accumulation induced by STa . This suggests that this compound could be a promising lead compound for developing new treatments for diarrheal diseases.

Hypertensive Disorders in Pregnancy

This compound has also been investigated within the context of hypertensive disorders during pregnancy. The this compound study focused on understanding the postnatal health outcomes for women who experienced high blood pressure during pregnancy compared to those with normal blood pressure . The findings indicated that women with hypertensive disorders had greater health needs immediately postpartum but showed no significant differences in health-related quality of life three months after birth. This highlights the importance of monitoring and addressing the specific health needs of these women postnatally.

Case Studies and Research Findings

The following table summarizes key findings from studies involving this compound:

Mécanisme D'action

Target of Action

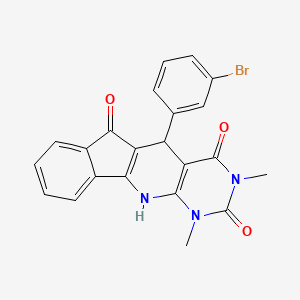

Bpipp, or 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, primarily targets guanylyl cyclase type C (GC-C) and adenylyl cyclase . These enzymes play a crucial role in the synthesis of cyclic nucleotides, which are key secondary messengers in many biological processes .

Mode of Action

This compound acts as a non-competitive inhibitor of GC-C and adenylyl cyclase . It suppresses the accumulation of cyclic guanosine monophosphate (cGMP) by decreasing the activation of GC-C in cells . This compound also inhibits the stimulation of various types of guanylyl cyclases, including types A and B, and the soluble isoform . Furthermore, it suppresses the stimulation of adenylyl cyclase and significantly decreases the activities of adenylyl cyclase toxin of Bordetella pertussis and edema toxin of Bacillus anthracis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the suppression of cyclic nucleotide synthesis . By inhibiting GC-C and adenylyl cyclase, this compound reduces the production of cGMP and cyclic adenosine monophosphate (cAMP), respectively . This leads to a decrease in chloride-ion transport stimulated by the activation of these cyclases .

Pharmacokinetics

Its ability to suppress cgmp accumulation in intact cells suggests that it can be absorbed and distributed within the body to exert its effects .

Result of Action

The primary molecular effect of this compound is the suppression of cGMP and cAMP synthesis . On a cellular level, this results in the inhibition of chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases . This suppression of ion transport can lead to a decrease in fluid accumulation in the intestines, which is why this compound has potential for diarrhea research .

Analyse Biochimique

Biochemical Properties

Bpipp plays a significant role in biochemical reactions by inhibiting the activity of guanylyl and adenylyl cyclases . These enzymes are crucial for the synthesis of cyclic nucleotides, and this compound’s interaction with them leads to a suppression of cyclic nucleotide synthesis .

Cellular Effects

This compound influences cell function by suppressing cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide . This suppression can lead to a decrease in chloride efflux, which can impact various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to guanylyl and adenylyl cyclases, inhibiting their activity and subsequently suppressing the synthesis of cyclic nucleotides . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea

Dosage Effects in Animal Models

Preliminary studies have shown that this compound can suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclic nucleotide synthesis. It interacts with guanylyl and adenylyl cyclases, leading to a suppression of cyclic nucleotide synthesis .

Méthodes De Préparation

Le BPIPP peut être synthétisé par un processus en plusieurs étapes impliquant la cyclisation en trois composants de la dihydropyridine de Hantzsch. La voie de synthèse implique généralement la réaction de la 1,3-indandione avec des aldéhydes et des amines primaires dans l'acide acétique sous des conditions contrôlées d'irradiation micro-ondes. Cette méthode réduit considérablement les temps de réaction et augmente les rendements par rapport au chauffage conventionnel .

Analyse Des Réactions Chimiques

Le BPIPP subit plusieurs types de réactions chimiques, notamment :

Inhibition de la synthèse des nucléotides cycliques : Le this compound inhibe la synthèse du monophosphate de guanosine cyclique et du monophosphate d'adénosine cyclique en ciblant la guanylyl cyclase et l'adénylyl cyclase.

Inhibition du transport des ions chlorure : Le this compound inhibe le transport des ions chlorure stimulé par l'activation des guanylyl ou adénylyl cyclases.

Suppression des activités des toxines : Le this compound diminue considérablement les activités de la toxine adénylyl cyclase de Bordetella pertussis et de la toxine de l'œdème de Bacillus anthracis.

Comparaison Avec Des Composés Similaires

Le BPIPP est comparé à d'autres dérivés de la pyridopyrimidine, tels que le FPIPP (5-(3,5-bistrifluorométhylphényl)-1,3-diméthyl-5,11-dihydro-1H-indéno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione). Les deux composés suppriment la synthèse des nucléotides cycliques, mais le this compound a montré une efficacité supérieure dans l'inhibition des activités de la guanylyl cyclase et de l'adénylyl cyclase . D'autres composés similaires comprennent divers dérivés de la pyridopyrimidine qui ont été criblés pour leur potentiel à inhiber la synthèse des nucléotides cycliques .

Activité Biologique

Bpipp (CAS 325746-94-9) is a compound recognized for its role as a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). Its biological activity primarily involves the downregulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) synthesis, which has implications in various physiological processes and potential therapeutic applications.

This compound functions by inhibiting the activity of GC and AC, leading to a decrease in cAMP and cGMP levels. This mechanism is significant as these cyclic nucleotides play crucial roles in cellular signaling pathways, influencing smooth muscle contraction, neurotransmission, and hormone secretion.

Key Findings:

- Inhibition of Ion Transport : this compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases, highlighting its potential in gastrointestinal disorders like diarrhea .

- Impact on Cell Motility : Research indicates that this compound affects myosin light chain (MLC) phosphorylation through its influence on PAK activity, which is vital for smooth muscle contraction and cell motility .

Biological Activity Overview

Case Studies and Research Findings

- Smooth Muscle Contraction :

- Diarrhea Research :

- Transcriptional Regulation :

Propriétés

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?

A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []

Q2: What are the potential therapeutic applications of this compound?

A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.

Q3: What is the safety profile of this compound?

A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.